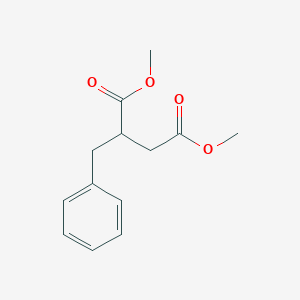
Dimethyl 2-benzylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-benzylsuccinate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry
DMB serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:
- Oxidation : Converting DMB into corresponding carboxylic acids or ketones.
- Reduction : Transforming ester groups into alcohols.
- Substitution : Replacing ester groups with other functional groups under nucleophilic conditions.
Biology
DMB has significant implications in biological research:
- Enzyme-Catalyzed Reactions : It acts as a substrate for enzymes like benzylsuccinate synthase, which is crucial for anaerobic metabolism of aromatic compounds such as toluene. This pathway is vital for bioremediation efforts in contaminated environments .
- Anticonvulsant Activity : Research indicates that derivatives of DMB exhibit protective effects against seizures, suggesting potential therapeutic applications in treating seizure disorders .
- Metabolic Pathways : The compound can be metabolized by esterases to release (S)-2-benzylsuccinic acid, which participates in various biochemical reactions, enhancing its bioavailability and efficacy.
Industrial Applications
In industry, DMB is utilized for producing polymers, resins, and materials with specific properties. Its unique chemical structure contributes to the physical characteristics of these materials, making them suitable for diverse applications.
Case Study 1: Anaerobic Metabolism of Toluene
A study highlighted the role of DMB as an intermediate formed during the anaerobic degradation of toluene. The research demonstrated that benzylsuccinate synthase catalyzes the addition of toluene to fumarate, leading to the formation of DMB derivatives. This pathway can be harnessed for bioremediation in environments contaminated with aromatic hydrocarbons .
Case Study 2: Anticonvulsant Activity
Research on N-benzyl derivatives revealed that modifications on the benzyl group could enhance anticonvulsant properties. In animal models, certain functionalized compounds exhibited significant protective effects against seizures, indicating that DMB and its analogs may serve as promising candidates for developing new therapeutic agents for seizure disorders .
Data Table: Biological Activities of Dimethyl 2-benzylsuccinate
| Biological Activity | Description |
|---|---|
| Enzyme Interactions | Substrate for benzylsuccinate synthase in anaerobic metabolism |
| Anticonvulsant Properties | Protective effects against seizures in animal models |
| Toxicity Studies | Selective toxicity towards neural stem cells; potential neuropharmacological applications |
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
dimethyl 2-benzylbutanedioate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChIキー |
RWYYXMPWROIWLA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CC1=CC=CC=C1)C(=O)OC |
正規SMILES |
COC(=O)CC(CC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















